5-ACETYL-4-BROMOTHIOPHEN-2-BORONIC ACID
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Overview
Description
5-Acetyl-4-bromothiophen-2-boronic acid is a boronic acid derivative with the molecular formula C6H7BBrO3S and a molecular weight of 249.9 g/mol . This compound is characterized by the presence of a boronic acid group, a bromine atom, and an acetyl group attached to a thiophene ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-4-bromothiophen-2-boronic acid typically involves the bromination of thiophene followed by the introduction of the boronic acid group. One common method includes the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 4-bromothiophene.
Acetylation: The 4-bromothiophene is then acetylated using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 5-acetyl-4-bromothiophene.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-4-bromothiophen-2-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Scientific Research Applications
5-Acetyl-4-bromothiophen-2-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Acetyl-4-bromothiophen-2-boronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in this process include the palladium catalyst and the base used in the reaction .
Comparison with Similar Compounds
Similar Compounds
4-Bromothiophen-2-boronic acid: Lacks the acetyl group, making it less versatile in certain synthetic applications.
5-Acetylthiophen-2-boronic acid: Lacks the bromine atom, affecting its reactivity in coupling reactions.
4-Bromo-2-thiopheneboronic acid: Similar structure but different substitution pattern, leading to different reactivity and applications.
Uniqueness
5-Acetyl-4-bromothiophen-2-boronic acid is unique due to the presence of both the acetyl and bromine groups, which enhance its reactivity and versatility in various chemical reactions, particularly in Suzuki-Miyaura coupling .
Properties
IUPAC Name |
(5-acetyl-4-bromothiophen-2-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BBrO3S/c1-3(9)6-4(8)2-5(12-6)7(10)11/h2,10-11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLZJKRBNRJJMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(S1)C(=O)C)Br)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BBrO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681679 |
Source
|
Record name | (5-Acetyl-4-bromothiophen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.89 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256346-41-4 |
Source
|
Record name | (5-Acetyl-4-bromothiophen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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